2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a benzamide core substituted with a methoxy group and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring, a nitrogen-rich heterocycle, imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound.
Scientific Research Applications
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activity of the tetrazole ring.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt biological pathways, leading to antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds, such as:
2-methoxy-4-(1H-tetrazol-1-yl)aniline: Similar structure but lacks the benzamide moiety.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Contains a mercapto group instead of a methoxy group, which imparts different chemical properties.
The uniqueness of this compound lies in its combination of the methoxy group and the tetrazole ring, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H13N5O2 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)15(21)17-11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
KGODSCQIKDUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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